Benzocaine-13C6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

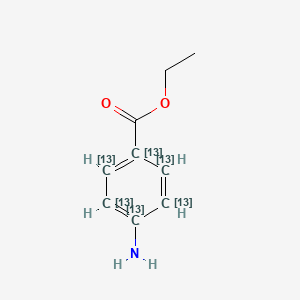

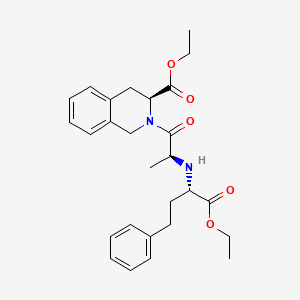

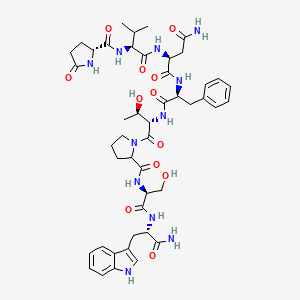

Benzocaine-13C6 is a compound with the molecular formula C9H11NO2 . It is also known as ethyl 4-amino (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate . It is a local anesthetic used in pain control management, and it is in the ester local anesthetic class of medications .

Synthesis Analysis

Benzocaine can be synthesized via the Fischer esterification reaction . It can be prepared from p-toluidine by a four-step synthesis . The polymorphs of benzocaine were obtained by means of techniques commonly used for the preparation of various pharmaceutical dosage forms: ball milling, micro milling, and cryogenic grinding .Molecular Structure Analysis

The molecular weight of Benzocaine-13C6 is 171.15 g/mol . The IUPAC name is ethyl 4-amino (1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate . The InChI, InChIKey, Canonical SMILES, and Isomeric SMILES are also provided .Chemical Reactions Analysis

Benzocaine’s structural polymorphism (forms I, II, III) influences its solubility, apparent solubility, and chemical stability . These are vital parameters for preformulation and formulation work . Electrophilic and nucleophilic reactions of benzocaine are common procedures to construct a library of benzocaine derivatives .Physical And Chemical Properties Analysis

Benzocaine-13C6 has a molecular weight of 171.15 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are 171.09910761 g/mol .Mécanisme D'action

Benzocaine functions by reversibly binding to and inhibiting sodium channels in the neuronal cell membrane . It first enters the cell in a nonionized form and then becomes ionized after traversing the membrane bilayer . Its ionized form then binds to the alpha subunit, inhibiting voltage-gated sodium channels .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i3+1,4+1,5+1,6+1,7+1,8+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFLLBZGZJTVJG-LSYAIDEBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)